molecular formula C₂₇H₃₁NO₅ B1157980 Deptropine maleate

Deptropine maleate

Cat. No.: B1157980
M. Wt: 449.54
Attention: For research use only. Not for human or veterinary use.
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Description

Deptropine maleate (CAS 15475-43-1), with the molecular formula C 27 H 31 NO 5 and a molecular weight of 449.50 g/mol, is an organic compound classified as a dibenzocycloheptene . It is a first-generation antihistamine that acts as a potent antagonist at the histamine H1 receptor . Beyond its well-characterized antihistaminic activity, this compound exhibits significant anticholinergic (muscarinic) properties, positioning it as a useful pharmacological tool for probing histamine and acetylcholine-mediated pathways in experimental models . This compound has demonstrated substantial research value in oncology, particularly in hepatocellular carcinoma (HCC) studies. Research shows that deptropine is a potent inhibitor of hepatoma cell proliferation (Hep3B and HepG2 cell lines) both in vitro and in vivo . The underlying mechanism of this anti-cancer activity is mediated through the inhibition of autophagy. Specifically, deptropine induces the formation of autophagosomes but blocks the critical fusion step between autophagosomes and lysosomes, thereby disrupting the cellular degradation pathway and inducing cell death . This specific action makes it a valuable compound for studying autophagy-dependent cancer survival pathways. Further expanding its research applications, studies on related H1 receptor antagonists suggest potential antiviral properties. Evidence indicates that deptropine can inhibit the replication of viruses like the hepatitis E virus (HEV), primarily by suppressing the NF-κB signaling pathway, a mechanism that can occur independently of its H1 receptor blockade . This points to its utility in research focused on host-virus interactions and inflammatory signaling during viral infection. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₂₇H₃₁NO₅

Molecular Weight

449.54

Synonyms

(3-endo)-3-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane Maleate;  3α-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-1αH,5αH-tropane Maleate;  Dibenzheptropine Maleate

Origin of Product

United States

Scientific Research Applications

Antitumor Activity

One of the most significant applications of deptropine maleate is its potential as an antitumor agent. Research indicates that deptropine exhibits cytotoxic effects against hepatoma cells, specifically Hep3B and HepG2 cell lines. The compound demonstrated low half-maximal inhibitory concentration (IC50) values of approximately 9.98μM9.98\,\mu M and 9.75μM9.75\,\mu M respectively, indicating strong inhibitory effects on cell proliferation .

In Vivo Studies

In animal models, deptropine has shown efficacy in inhibiting hepatoma tumor growth. Nude mice injected with Hep3B cells and treated with deptropine displayed reduced tumor volumes and weights compared to control groups .

Breast Cancer Research

This compound has also been investigated for its effects on breast cancer stem cells (BCSCs). In vitro studies reveal that deptropine significantly reduces both the size and number of mammospheres formed by BCSC lines such as MDA-MB-231 and 4T1-luc2. The IC50 value for MDA-MB-231 cells was found to be 5μM5\,\mu M, indicating a potent inhibitory effect on mammosphere formation .

Pharmacological Properties

Deptropine functions as an antihistamine and has been classified under first-generation antihistamines. Its pharmacological profile includes:

  • Antihistamine Activity : It can block H1 receptors, which may contribute to its antitumor effects.
  • Sedative Effects : Like other first-generation antihistamines, deptropine may induce sedation, which could be a consideration in therapeutic contexts .

Clinical Implications

Despite its promising laboratory results, this compound is still under investigation regarding its clinical applications. As of now, it has reached Phase II clinical trials for certain indications but requires further studies to establish safety and efficacy profiles in humans .

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

Application AreaCell Line / ModelIC50 (μM)Observations
Hepatoma TreatmentHep3B9.98Strong inhibition of cell proliferation; induces autophagosome formation
HepG29.75Effective in blocking autophagosome-lysosome fusion
Breast CancerMDA-MB-2315Reduces size and number of mammospheres; significant dose-dependent effect
4T1-luc2N/ASimilar effects observed in mammosphere formation

Comparison with Similar Compounds

Structural and Pharmacodynamic Comparisons

Key structural features and their pharmacological implications are summarized below:

Compound Structural Features Selectivity (Dopamine vs. Norepinephrine) Therapeutic Applications
Deptropine maleate Dibenzoxepin + tropine ring Higher dopamine affinity Anticholinergic, CNS disorders
Benztropine mesylate Tropine ring + biphenyl system Moderate dopamine affinity Parkinson’s disease, extrapyramidal symptoms
Imipramine hydrochloride Tricyclic core + dimethylamino side chain Higher norepinephrine affinity Depression, anxiety disorders
Chlorpheniramine maleate Pyridine ring + chlorophenyl group Minimal CNS penetration Allergic rhinitis, urticaria
Key Findings:
  • Tropine Ring vs. Alkylamino Side Chains: The tropine ring in deptropine and benztropine enhances dopamine neuron selectivity by promoting reversible, noncompetitive inhibition in the corpus striatum. In contrast, imipramine’s dimethylamino side chain favors norepinephrine uptake inhibition in hypothalamic synaptosomes .
  • Maleate Salt Effects : this compound’s aggregation behavior is influenced by its dibenzoxepin moiety, which may confer greater hydrophobicity compared to chlorpheniramine maleate (bearing a chlorophenyl group). This difference impacts bioavailability and CNS penetration .

Physicochemical and Pharmacokinetic Properties

Maleate salts are commonly used to improve drug solubility. A comparison of aggregation behavior and formulation stability is critical:

Property This compound Chlorpheniramine Maleate Imipramine Hydrochloride
Aggregation Behavior Polydisperse, step-wise association Micellar aggregation N/A (hydrochloride salt)
Solubility in Water Moderate (maleate enhances) High High
CNS Penetration High (tropine ring enhances lipophilicity) Low (polar chlorophenyl group) Moderate
Key Findings:
  • The tropine ring in deptropine increases lipophilicity, facilitating CNS penetration compared to chlorpheniramine, which is predominantly peripheral due to its polar substituents .

Clinical and Therapeutic Differentiation

  • Deptropine vs. Benztropine : Both contain tropine rings, but deptropine’s dibenzoxepin structure may confer broader anticholinergic effects, whereas benztropine is more selective for motor symptom relief in Parkinson’s disease .
  • Deptropine vs. Tricyclic Antidepressants (TCAs) : Unlike imipramine, deptropine lacks significant serotonergic activity, reducing its antidepressant efficacy but minimizing side effects like sedation .

Q & A

Q. How can researchers ensure reproducibility in in vivo studies investigating this compound’s efficacy?

  • Methodological Answer: Adopt ARRIVE 2.0 guidelines for experimental reporting, including detailed animal husbandry protocols and randomization methods. Pre-register studies on platforms like Open Science Framework (OSF) to reduce publication bias. Use sham-controlled designs and blinded outcome assessments to minimize observer bias .

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